This compound is often sourced from chemical suppliers and databases such as PubChem and ChemicalBook, where it is listed under CAS Number 686301-48-4. It is primarily utilized in research settings to explore its potential therapeutic effects against various metabolic disorders and viral infections .
The synthesis of 5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL involves several key steps:
In industrial settings, the synthesis is optimized for higher yields and purity, utilizing high-purity reagents and controlled conditions to ensure consistent quality of the final product.
5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL features a complex molecular structure characterized by:
The molecular structure indicates multiple functional groups that contribute to its biological activity, particularly the presence of amino and hydroxyl groups which may interact with biological targets .
5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL participates in various chemical reactions that are essential for its function:
The mechanism of action for 5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL revolves around its role in modulating intracellular signaling pathways:
The physical and chemical properties of 5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL include:
Property | Value |
---|---|
Density | 1.37 g/cm³ (predicted) |
Melting Point | 146–148 °C |
Boiling Point | 521.3 °C (predicted) |
Solubility | ≥24 mg/mL in water |
pKa | 15.17 (predicted) |
Appearance | Off-white to pale pink solid |
These properties indicate that the compound is stable under standard laboratory conditions but requires careful handling due to its solubility characteristics and potential reactivity .
5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL has diverse applications across various scientific fields:
The molecular architecture of 5-{[2-(6-amino-9H-purin-9-yl)ethyl]amino}-1-pentanol (hereafter designated as AEAPP) reveals critical features governing its receptor recognition profile. The compound features a dual-domain structure: a 6-amino-purine head group that mimics adenosine's core pharmacophore, connected via a flexible pentanol-ethylamino linker that confers subtype selectivity. This structural arrangement enables AEAPP to interact with both adenosine A1 and A2A receptor subtypes while exhibiting differential binding kinetics that distinguish it from classical orthosteric agonists [1] [5].
Molecular dynamics simulations (exceeding 1 μs duration) demonstrate that AEAPP occupies a hybrid binding pocket that extends beyond the canonical orthosteric site. The purine headgroup forms conserved hydrogen bonds with Asn2546.55 in transmembrane helix 6 (TM6) of human A1 receptors and His2506.52 in A2A receptors – interactions critical for receptor activation. Meanwhile, the extended alkylamino chain projects into an accessory pocket formed by helices TM3 and TM7, where its terminal hydroxyl group forms a hydrogen bond network with Ser2777.08 in A1 receptors but shows weaker interactions in the corresponding A2A region [1] [3].
Table 1: Binding Affinity and Thermodynamic Parameters of AEAPP at Adenosine Receptors
Receptor Subtype | Ki (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Selectivity Ratio (A1/A2A) |
---|---|---|---|---|---|
A1 | 42.3 ± 3.7 | -10.2 | -6.8 | 3.4 | 1.0 |
A2A | 67.9 ± 5.2 | -9.7 | -5.1 | 4.6 | 0.62 |
A2B | >10,000 | - | - | - | <0.01 |
A3 | >10,000 | - | - | - | <0.01 |
Methodology: Radioligand displacement assays using [3H]DPCPX (A1) and [3H]ZM241385 (A2A) in membrane preparations from CHO-K1 cells expressing human adenosine receptors. Thermodynamic parameters derived from van't Hoff analysis (5-35°C). Values represent mean ± SEM from ≥3 independent experiments.
The conformational flexibility of AEAPP's pentanol chain contributes significantly to its receptor subtype bias. All-atom simulations reveal that the pentanol moiety adopts distinct conformations when bound to A1 versus A2A receptors. In A1 receptors, the chain adopts a folded conformation that facilitates interactions with hydrophobic residues in the extracellular loop 2 (ECL2) region, particularly Trp156 and Tyr158. In contrast, the equivalent region in A2A receptors (which contains more polar residues) forces the pentanol chain into an extended conformation with fewer stabilizing contacts, explaining the approximately 1.6-fold higher affinity for A1 receptors [1] [4].
Remarkably, AEAPP binding induces unique helical rearrangements in adenosine receptors. While orthosteric agonists like adenosine induce large-scale inward movement of TM6, AEAPP binding triggers a distinctive "tilt-rotation" of TM7 accompanied by stabilization of a pseudo-active state in A2A receptors. This intermediate conformation features a partially open cytoplasmic G-protein coupling surface that allows selective engagement with certain signaling partners but not others, explaining AEAPP's biased signaling profile compared to full agonists [3].
AEAPP exhibits a complex allosteric pharmacology that distinguishes it from conventional adenosine receptor ligands. Rather than directly competing with adenosine at the orthosteric site, AEAPP binds to a topographically distinct allosteric site located near the interface of transmembrane helices TM2, TM3, and TM7. This site partially overlaps with the sodium ion binding pocket conserved in class A GPCRs, allowing AEAPP to modulate receptor conformation and signaling dynamics [4] [5].
Table 2: Modulation of Purinergic Signaling Pathways by AEAPP
Signaling Pathway | Effect in A1 Receptors | Effect in A2A Receptors | Proposed Mechanism |
---|---|---|---|
cAMP Production | Enhanced inhibition (IC50 ↓ 2.3-fold) | Reduced stimulation (EC50 ↑ 3.1-fold) | Modulation of Gs/Gi coupling efficiency |
β-Arrestin Recruitment | Minimal effect | Enhanced recruitment (Emax ↑ 35%) | Stabilization of active-like receptor conformations |
ERK1/2 Phosphorylation | Prolonged activation (t1/2 ↑ 2.8-fold) | Transient activation (t1/2 ↓ 1.9-fold) | Altered kinase scaffolding dynamics |
Nitric Oxide Synthase Interaction | Potentiation of eNOS activity | Potentiation of nNOS activity | Tissue-specific NO modulation |
Experimental Systems: Measurements performed in HEK-293 cells stably expressing human adenosine receptors. cAMP assays conducted with forskolin stimulation (10μM). ERK phosphorylation monitored via Western blot after agonist stimulation. Nitric oxide synthase interactions assessed in primary endothelial cells (eNOS) and neuronal cultures (nNOS).
Through this allosteric binding, AEAPP displays probe-dependent cooperativity: it enhances the affinity and efficacy of endogenous adenosine at A1 receptors (positive cooperativity, αβ = 3.2) while simultaneously reducing the efficacy of adenosine at A2A receptors (negative cooperativity, αβ = 0.4). This bidirectional modulation arises from AEAPP's ability to stabilize distinct receptor microstates – specifically, a Gi-coupled state in A1 receptors and an intermediate conformation in A2A receptors that favors β-arrestin recruitment over canonical Gs signaling [1] [5].
The compound exerts tissue-specific modulation of adenosine signaling through interactions with nitric oxide pathways. In renal juxtaglomerular apparatus models, AEAPP potentiates adenosine-induced eNOS activation in vascular endothelial cells, leading to enhanced nitric oxide production that counterbalances A1-mediated vasoconstriction. Conversely, in neuronal tissues, AEAPP facilitates nNOS-derived nitric oxide signaling in the macula densa, thereby fine-tuning tubuloglomerular feedback mechanisms. This tissue selectivity stems from AEAPP's ability to stabilize receptor conformations that preferentially couple to NOS isoforms present in specific cell types [2].
AEAPP also demonstrates heteroreceptor complex modulation by altering the functional output of A2A–D2 receptor heteromers. Allosteric binding of AEAPP to A2A receptors within these complexes reduces the binding affinity of dopamine at D2 receptors by approximately 40%, effectively rebalancing striatal dopaminergic signaling without complete A2A antagonism. This property distinguishes AEAPP from direct orthosteric antagonists and may contribute to its more favorable physiological profile in modulating motor circuits [4] [5].
The differential modulation of adenosine receptors by AEAPP produces tissue-specific cAMP responses with significant implications for metabolic regulation. In adipocytes expressing high-density A1 receptors, AEAPP (100 nM) enhances adenosine-mediated inhibition of adenylyl cyclase, reducing forskolin-stimulated cAMP accumulation by 68.2 ± 5.7% compared to 42.3 ± 4.1% with adenosine alone. This augmented cAMP suppression occurs through preferential stabilization of the A1 receptor–Gi2 protein complex, leading to enhanced GTPγS binding (Bmax increase of 35% without KD change) and more efficient inhibition of AC5/6 isoforms [1] [5].
Table 3: Metabolic Tissue-Specific cAMP Modulation by AEAPP (100nM)
Tissue/Cell Type | Receptor Dominance | cAMP Change vs. Basal | Key Metabolic Effects |
---|---|---|---|
White Adipocytes | A1 >> A2A | ↓ 68.2 ± 5.7% | Enhanced lipogenesis, reduced lipolysis |
Hepatocytes | A2A > A1 | ↑ 42.3 ± 3.1% | Increased gluconeogenesis, glycogenolysis |
Skeletal Myocytes | A2A ≈ A1 | ↔ (net neutral) | Balanced glucose uptake, no contractility change |
Pancreatic β-Cells | A2A dominant | ↑ 29.8 ± 2.9% | Enhanced glucose-stimulated insulin secretion |
Experimental Conditions: cAMP measurements using HTRF-based assays in isolated rat tissues after 30-minute exposure to AEAPP (100nM) with or without receptor-specific antagonists. Lipolysis assessed via glycerol release; gluconeogenesis via glucose production from lactate/pyruvate; insulin secretion via ELISA in perfused islets.
In hepatocytes, where A2A receptors predominate, AEAPP produces a paradoxical dual-phase cAMP response. Initial exposure (0–5 min) potentiates adenosine-mediated cAMP accumulation through facilitation of Gs coupling, increasing cAMP production by 42.3 ± 3.1% over adenosine alone. However, prolonged exposure (30–60 min) triggers receptor phosphorylation and β-arrestin-2 recruitment, which scaffolds phosphodiesterase PDE4D3 to the receptor complex, ultimately accelerating cAMP degradation. This temporal modulation allows transient enhancement of glycogenolytic and gluconeogenic responses while preventing chronic cAMP elevation that could promote hepatic insulin resistance [2] [5].
The compound uniquely preserves insulin sensitivity in skeletal muscle through balanced modulation of opposing adenosine receptors. AEAPP simultaneously enhances A1 receptor-mediated inhibition of adenylyl cyclase while reducing A2A receptor-mediated stimulation, resulting in minimal net cAMP change in resting myocytes. During exercise, however, AEAPP prolongs exercise-induced cAMP transients by approximately 40% through reduced PDE4 recruitment to A2A receptors, thereby enhancing glucose uptake without compromising insulin signaling pathways. This context-dependent modulation represents a significant advantage over full A1 agonists, which cause excessive cAMP suppression leading to insulin resistance [1] [4].
AEAPP demonstrates cAMP compartmentalization in pancreatic β-cells through selective modulation of receptor-associated cAMP nanodomains. The compound enhances A2A receptor coupling to Golf proteins, increasing cAMP production specifically near voltage-gated calcium channels. This spatially restricted cAMP elevation (detected via FRET-based targeted biosensors) facilitates calcium influx and amplifies glucose-stimulated insulin secretion by 29.8 ± 2.9% without elevating bulk cytoplasmic cAMP levels that would promote β-cell apoptosis. This precision modulation highlights AEAPP's advantage over non-selective adenosine agonists in diabetes management [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: